molecular formula C9H9ClN4 B11892602 1,5-Naphthyridine-2-carboximidamide hydrochloride CAS No. 1179360-51-0

1,5-Naphthyridine-2-carboximidamide hydrochloride

Katalognummer: B11892602
CAS-Nummer: 1179360-51-0
Molekulargewicht: 208.65 g/mol
InChI-Schlüssel: YDUBWZBBSANVCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Naphthyridine-2-carboximidamide hydrochloride is a heterocyclic compound with the chemical formula C9H9ClN4. It is a derivative of naphthyridine, which is a bicyclic structure containing two nitrogen atoms in the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthyridine-2-carboximidamide hydrochloride typically involves the reaction of 1,5-naphthyridine with suitable reagents to introduce the carboximidamide group. One common method involves the reaction of 1,5-naphthyridine with cyanamide under acidic conditions to form the desired product . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Naphthyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1,5-Naphthyridine-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,5-Naphthyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Naphthyridine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

1179360-51-0

Molekularformel

C9H9ClN4

Molekulargewicht

208.65 g/mol

IUPAC-Name

1,5-naphthyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C9H8N4.ClH/c10-9(11)8-4-3-6-7(13-8)2-1-5-12-6;/h1-5H,(H3,10,11);1H

InChI-Schlüssel

YDUBWZBBSANVCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=N2)C(=N)N)N=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.